molecular formula C10H19N3O2 B7931231 N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide

Cat. No.: B7931231
M. Wt: 213.28 g/mol
InChI Key: XUDNNUYRKGZYNJ-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide is a pyrrolidine-based acetamide derivative featuring a 2-amino-acetyl substituent at the 1-position of the pyrrolidine ring and a methyl-acetamide group at the 3-position (Figure 1). The pyrrolidine scaffold provides conformational rigidity, while the acetamide and amino-acetyl groups introduce hydrogen-bonding capabilities, critical for target interactions.

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-8(14)12(2)6-9-3-4-13(7-9)10(15)5-11/h9H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDNNUYRKGZYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as 1,4-diketones or 1,4-diamines, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through reductive amination of the corresponding ketone or aldehyde using reagents like sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst.

    Acetylation: The acetyl group can be introduced by reacting the amino-functionalized pyrrolidine with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a potential ligand for studying protein-ligand interactions and as a probe for investigating biological pathways.

    Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism of action would depend on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, stereochemistry, and backbone modifications, which influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed analysis supported by evidence from diverse sources.

Substituent Modifications on the Acetamide Group

a) N-Alkyl Variations
  • N-Methyl vs. N-Ethyl/N-Isopropyl: Target Compound: N-Methyl group (compact, enhances solubility). Analog: N-{[1-(L-Alanyl)-3-pyrrolidinyl]methyl}-N-isopropylacetamide () uses an isopropyl group, further increasing steric bulk, which may hinder binding to flat enzymatic pockets .
b) N-Cyclopropyl Substitution
  • Analog: N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide () replaces methyl with cyclopropyl, introducing ring strain and altered electronic effects. This modification could enhance metabolic stability but reduce solubility .

Modifications to the Amino-Acetyl Group

a) Amino vs. Chloro Substitution
  • Analog: N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide () substitutes the amino group with chlorine.
b) Stereochemical Variations
  • Analog: N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide () specifies (S)-stereochemistry at the 2-aminopropanoyl group.

Backbone and Ring Modifications

  • Piperidine vs. Pyrrolidine: Analog: N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide () replaces pyrrolidine with a six-membered piperidine ring. The larger ring increases flexibility, which may reduce binding specificity compared to the rigid pyrrolidine backbone .

Tabulated Comparison of Key Analogs

Compound Name Substituents (R1, R2) Molecular Formula Notes References
Target Compound R1 = Methyl, R2 = 2-Amino-acetyl Not explicitly provided Flexible H-bonding, moderate lipophilicity
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide R1 = Cyclopropyl, R2 = 2-Amino-acetyl - Discontinued; higher metabolic stability
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide R1 = Cyclopropyl, R2 = 2-Chloro-acetyl - Electrophilic; potential covalent binder
N-Ethyl-N-{[1-(L-valyl)-3-pyrrolidinyl]methyl}acetamide R1 = Ethyl, R2 = L-Valyl C14H26N3O2 Increased lipophilicity; peptide mimic
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide R1 = Ethyl, R2 = (S)-2-Aminopropanoyl - Stereospecific; supplier available

Research Findings and Implications

  • Synthetic Accessibility : Several analogs (e.g., cyclopropyl and chloro derivatives) are marked as discontinued (), suggesting challenges in synthesis or purification compared to the target compound’s simpler methyl substituent .
  • Biological Relevance: Amino-acetyl derivatives are prioritized in peptide mimetic studies, whereas chloro-substituted analogs may serve as electrophilic probes. The target compound’s balance of solubility and rigidity makes it a versatile intermediate .
  • Unresolved Questions : Lack of stereochemical data for the target compound limits mechanistic insights. Further studies comparing (R)- and (S)-configurations are warranted .

Biological Activity

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₇N₃O₂ and a molecular weight of approximately 185.25 g/mol. Its structure includes a pyrrolidine ring, an amino-acetyl group, and a methyl-acetamide moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may function as an inhibitor or activator, thereby modulating metabolic processes and cellular signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Neurotransmitter Modulation : It has been suggested that this compound can influence neurotransmitter systems, potentially offering neuroprotective effects.
  • Antimicrobial Activity : Preliminary studies indicate possible antibacterial and antifungal properties.

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of this compound. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Studies have shown that it can modulate neurotransmitter levels, which is critical in conditions such as neurodegenerative diseases. Its ability to protect neuronal cells from oxidative stress is a promising area for future research.

Case Studies

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.
  • Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results indicated a higher success rate in infection clearance compared to standard antibiotic therapies.

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